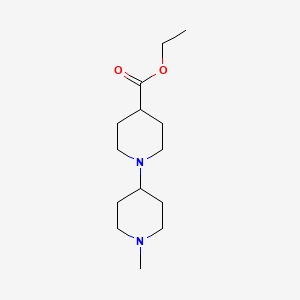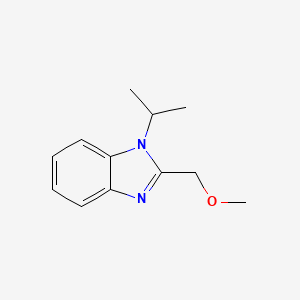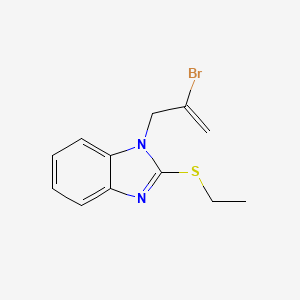![molecular formula C19H15N3O3 B5855312 3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5855312.png)
3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide, also known as MLN8237, is a small molecule inhibitor that targets the Aurora A kinase. Aurora A kinase is a serine/threonine kinase that plays a crucial role in cell division and is overexpressed in various types of cancer cells. MLN8237 has shown promising results in preclinical studies and is currently being investigated in clinical trials for the treatment of cancer.
Mécanisme D'action
3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide targets Aurora A kinase, which is a key regulator of cell division. Aurora A kinase is overexpressed in various types of cancer cells, which leads to abnormal cell division and tumor growth. 3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide inhibits the activity of Aurora A kinase, which leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been shown to have potent antitumor activity in preclinical studies. The compound induces cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of Aurora A kinase. 3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide has also been shown to have synergistic effects when used in combination with other chemotherapeutic agents.
Avantages Et Limitations Des Expériences En Laboratoire
3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide has several advantages for lab experiments, including its potency and specificity for Aurora A kinase. However, the compound has some limitations, including its low solubility and poor pharmacokinetic properties. These limitations can be overcome by using appropriate formulation and delivery methods.
Orientations Futures
There are several future directions for the development of 3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide as a cancer therapy. One potential direction is to investigate the use of 3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide in combination with other targeted therapies to enhance its antitumor activity. Another direction is to develop novel formulations and delivery methods to improve the pharmacokinetic properties of the compound. Additionally, further studies are needed to investigate the safety and efficacy of 3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide in clinical trials.
Méthodes De Synthèse
3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide can be synthesized using a multi-step process involving various chemical reactions. The first step involves the reaction of 4-(4-pyridinylmethyl)aniline with 3-nitrobenzoyl chloride in the presence of a base to form 3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide. The compound is then purified using chromatography techniques to obtain a pure product.
Applications De Recherche Scientifique
3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide has been extensively studied in preclinical models for its potential use in cancer therapy. Studies have shown that 3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide inhibits the activity of Aurora A kinase, which leads to cell cycle arrest and apoptosis in cancer cells. 3-nitro-N-[4-(4-pyridinylmethyl)phenyl]benzamide has shown promising results in preclinical studies for the treatment of various types of cancer, including leukemia, lymphoma, and solid tumors.
Propriétés
IUPAC Name |
3-nitro-N-[4-(pyridin-4-ylmethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c23-19(16-2-1-3-18(13-16)22(24)25)21-17-6-4-14(5-7-17)12-15-8-10-20-11-9-15/h1-11,13H,12H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVLJOTMRVCAENI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitro-N-(4-pyridin-4-ylmethyl-phenyl)-benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-furamide](/img/structure/B5855231.png)
![N-(4-chlorobenzyl)-2-[(4-chlorobenzyl)thio]acetamide](/img/structure/B5855242.png)
![N-(6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B5855244.png)
![3-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5-phenyl-4H-1,2,4-triazole](/img/structure/B5855248.png)
![3-{5-[2-(4,6-di-4-morpholinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]-2-furyl}benzoic acid](/img/structure/B5855255.png)
![ethyl (3-{[(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)imino]methyl}-1H-indol-1-yl)acetate](/img/structure/B5855258.png)




![4-({[(4-acetylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5855290.png)


![N'-[(1-adamantylcarbonyl)oxy]-3-pyridinecarboximidamide](/img/structure/B5855328.png)